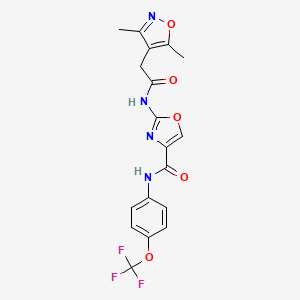
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15F3N4O5 and its molecular weight is 424.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide, a complex organic molecule, has garnered interest in the scientific community due to its potential biological activities. This compound features multiple functional groups, including an isoxazole ring and a trifluoromethoxy substituent, which suggest diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H15F3N4O5, with a molecular weight of 424.336 g/mol. The presence of functional groups such as acetamido and carboxamide enhances its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H15F3N4O5 |
| Molecular Weight | 424.336 g/mol |
| Functional Groups | Isoxazole, Acetamido, Trifluoromethoxy |
Biological Activity Overview
Preliminary research indicates that this compound may exhibit significant biological activity through various mechanisms:
- Modulation of Cytokines : It has been suggested that the compound may act as a modulator of interleukin-17A (IL-17A), a cytokine involved in inflammatory diseases. This modulation could provide therapeutic benefits for conditions such as arthritis and asthma.
- Enzyme Inhibition : There is evidence to suggest that it may inhibit enzymes involved in lipid metabolism, particularly acid ceramidase. This inhibition could influence cell signaling pathways related to cell proliferation and apoptosis.
- Potential Anti-Cancer Activity : The structural features of the compound align with those found in known HSP90 inhibitors, which are significant in cancer therapy due to their role in protein stabilization and degradation pathways .
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanism of action. Interaction studies typically involve:
- In Vitro Assays : Testing against various cell lines to assess cytotoxicity and efficacy.
- Binding Studies : Evaluating how the compound binds to target proteins or receptors.
Eigenschaften
IUPAC Name |
2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O5/c1-9-13(10(2)30-25-9)7-15(26)24-17-23-14(8-28-17)16(27)22-11-3-5-12(6-4-11)29-18(19,20)21/h3-6,8H,7H2,1-2H3,(H,22,27)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTXAKTYMYQLLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













